molecular formula C14H18BrNO B321957 3-bromo-N-cyclohexyl-4-methylbenzamide

3-bromo-N-cyclohexyl-4-methylbenzamide

Cat. No.: B321957
M. Wt: 296.2 g/mol
InChI Key: DRSWFIIQJJETMV-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexyl-4-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, a methyl group at the 4-position of the benzene ring, and a cyclohexyl group attached to the amide nitrogen. The cyclohexyl group likely enhances lipophilicity, influencing solubility and bioavailability, while the bromine and methyl substituents modulate electronic and steric properties .

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.2 g/mol

IUPAC Name

3-bromo-N-cyclohexyl-4-methylbenzamide

InChI

InChI=1S/C14H18BrNO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)

InChI Key

DRSWFIIQJJETMV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-bromo-N-cyclohexyl-4-methylbenzamide with analogous benzamide derivatives:

Compound Name Substituents (Benzamide Ring) Amide Group Substituent Molecular Weight (g/mol) Notable Properties
This compound 3-Br, 4-CH₃ Cyclohexyl ~292.2* High lipophilicity (predicted)
3-Bromo-4-methoxy-N-methylbenzamide 3-Br, 4-OCH₃ Methyl 244.09 pKa: ~12.48 (predicted)
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH₃ Butyl 286.18 GHS hazards: Skin/eye irritation
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 3-Br, 4-OCH₃ 4-(Phenylamino)phenyl 397.27 Density: 1.447 g/cm³; Boiling point: 485.1°C
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide 3-Br, 4-OCH₃ Benzoxazolyl-dichlorophenyl 492.15 High molar mass; potential bioactivity

*Calculated based on molecular formula C₁₄H₁₈BrNO.

Key Observations

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl in ) or aromatic substituents (e.g., benzoxazolyl in ). This property may enhance membrane permeability in biological systems.

Electronic and Steric Influences :

  • Bromine at the 3-position (common in all analogs) contributes to electron-withdrawing effects, stabilizing the amide bond and influencing reactivity.
  • Methyl vs. Methoxy : The 4-methyl group in the target compound provides steric bulk without significant electronic effects, whereas methoxy groups (e.g., ) donate electron density via resonance, altering electronic distribution.

Compounds with bulky aromatic substituents (e.g., ) exhibit higher molecular weights and melting points, suggesting solid-state stability but possible challenges in formulation.

Safety and Handling :

  • Analogs like 4-bromo-N-butyl-3-methoxybenzamide are classified as skin/eye irritants under GHS, indicating that similar precautions (e.g., PPE, ventilation) should apply to the target compound.

Research Implications

  • Drug Design : The cyclohexyl group in the target compound could be advantageous in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
  • Material Science : Brominated benzamides are precursors in polymer synthesis; the methyl group may offer thermal stability compared to methoxy analogs .
  • Synthetic Challenges : Introducing a cyclohexyl group requires careful optimization of coupling reactions, as seen in triazine-based syntheses (e.g., ).

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid is first activated to an intermediate O-acylisourea, which reacts with cyclohexylamine to form the amide bond. A study using EDCI/HOBt in dichloromethane (DCM) at 0–25°C for 12 hours achieved a 78% yield of the target compound. Key challenges include the electron-withdrawing effect of the bromine atom, which reduces nucleophilicity at the carbonyl carbon. To mitigate this, catalytic DMAP (4-dimethylaminopyridine) is often added to accelerate acylation.

Table 1: Direct Amidation Conditions and Yields

Activating AgentSolventTemperatureTime (h)Yield (%)
EDCI/HOBtDCM0–25°C1278
DCC/DMAPTHFReflux882
HATUDMF25°C685

Schotten-Baumann Reaction with 3-Bromo-4-Methylbenzoyl Chloride

This method involves generating the acyl chloride intermediate, followed by reaction with cyclohexylamine under biphasic conditions. The benzoyl chloride is typically prepared using thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 3-Bromo-4-Methylbenzoyl Chloride

3-Bromo-4-methylbenzoic acid is refluxed with excess SOCl₂ (3 equiv.) in anhydrous toluene for 2 hours, yielding the acyl chloride in >95% purity. The intermediate is then reacted with cyclohexylamine in a water/dichloromethane mixture, with sodium bicarbonate as a base. This method reported a 70% isolated yield but requires careful handling of volatile SOCl₂.

Limitations

Competitive hydrolysis of the acyl chloride can occur if moisture is present, necessitating strict anhydrous conditions. Additionally, the electron-deficient aryl ring slows nucleophilic attack, requiring excess amine (2–3 equiv.) for complete conversion.

Metal-Catalyzed Coupling Approaches

Transition-metal catalysis offers an alternative route, particularly for introducing the cyclohexyl group via C–N bond formation. A palladium-catalyzed Buchwald-Hartwig amination has been explored using 3-bromo-4-methylbenzamide and bromocyclohexane.

Palladium-Catalyzed Amination

Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ as a base in toluene at 110°C, this method achieved a 65% yield after 24 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with cyclohexylamine.

Key Observations:

  • Steric hindrance from the methyl group at position 4 reduces reaction efficiency.

  • Deleterious side reactions, such as β-hydride elimination, are minimized by using bulky phosphine ligands.

Photochemical Radical Amination

Emerging photoredox strategies enable radical-based amidation under mild conditions. A recent study utilized [Ru(bpy)₃]Cl₂ as a photocatalyst with K₂S₂O₈ as an oxidant in acetonitrile/water.

Reaction Setup

3-Bromo-4-methylbenzoic acid (1 equiv.), cyclohexylamine (2 equiv.), and the catalyst are irradiated with blue LEDs (450 nm) for 6 hours. The method avoids pre-activation of the carboxylic acid, achieving a 60% yield via decarboxylative radical coupling.

Advantages:

  • No need for moisture-sensitive reagents.

  • Compatible with acid-labile functional groups.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 3-Bromo-N-Cyclohexyl-4-Methylbenzamide Synthesis

MethodYield (%)CostScalabilityKey Challenges
Direct Amidation78–85ModerateHighSensitivity to moisture
Schotten-Baumann70LowModerateAcyl chloride instability
Pd-Catalyzed Amination65HighLowLigand cost, side reactions
Photochemical60HighLowSpecialized equipment

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